Ferrous arsenate

Description

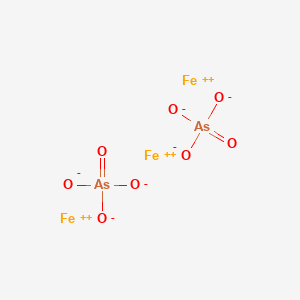

Structure

2D Structure

Properties

IUPAC Name |

iron(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Fe/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDPGWOYQAUJJB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Fe3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905900 | |

| Record name | Iron(2+) arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous arsenate is a green powder. It is insoluble in water. It is toxic by ingestion. It is used in insecticides., Green solid; [HSDB] | |

| Record name | FERROUS ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Green amorphous powder; insol in water; sol in acids /Hexahydrate/, Ferrous arsenate is insoluble in water. | |

| Record name | FERROUS ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A green powder | |

CAS No. |

10102-50-8 | |

| Record name | FERROUS ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERROUS ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129CO35H12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Ferrous Arsenate: Formula, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ferrous arsenate, a compound of significant interest in environmental science and toxicology. It details its chemical identity, complex crystal structure, and key experimental methodologies for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

This compound is an inorganic compound consisting of iron in the +2 oxidation state bonded to the arsenate anion. It is most commonly found in its hydrated form. The anhydrous form has the chemical formula Fe₃(AsO₄)₂.[1] It is also known by several synonyms, including iron(II) arsenate (3:2), iron bis(arsenate), and arsenic acid, iron(2+) salt (2:3).[1][2]

The compound is typically a green or brown powder, insoluble in water but soluble in dilute mineral acids.[3][4][5] Upon heating, it decomposes rather than melts.[3] Due to its arsenic content, this compound is highly toxic if ingested or inhaled and is a strong irritant.[3][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | tris(iron(2+)) diarsorate[1] |

| Chemical Formula | Fe₃(AsO₄)₂ (anhydrous)[1] |

| Fe₃(AsO₄)₂ · 8H₂O (hydrated)[2][6] | |

| CAS Number | 10102-50-8[1] |

| Molecular Weight | 445.37 g/mol (anhydrous)[1] |

| 589.50 g/mol (octahydrate) |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Green or brown powder[3][5] |

| Solubility | Insoluble in water; soluble in acids[4] |

| Melting Point | Decomposes upon heating[3] |

| Density (octahydrate) | ~3.0 g/cm³[2][6] |

| Hardness (Mohs scale) | 2 - 2.5[3][6] |

Crystalline Structure: The Dimorphism of Symplesite and Parasymplesite

The hydrated form of this compound, Fe₃(AsO₄)₂ · 8H₂O, is dimorphous, meaning it crystallizes into two distinct mineral forms with the same chemical composition but different crystal structures: symplesite and parasymplesite.[3][7]

Parasymplesite is the monoclinic dimorph and is a member of the Vivianite group of minerals.[2][3][8] Its structure consists of isolated FeO₂(H₂O)₄ octahedra and edge-sharing Fe₂O₆(H₂O)₄ double octahedra, which are linked by AsO₄ tetrahedra to form complex sheets parallel to the (010) plane.[9]

Symplesite is the triclinic dimorph.[4][6][10] While its chemical formula is identical to parasymplesite, its lower crystal symmetry results in a different arrangement of the constituent iron octahedra and arsenate tetrahedra.[7][10]

The structural relationship between these two polymorphs is a key aspect of this compound's crystallochemistry.

Table 3: Crystallographic Data for this compound Dimorphs

| Parameter | Parasymplesite[2][9] | Symplesite[4][6] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/m | P1 |

| Unit Cell Parameters | a = 10.3519 Å | a = 4.7505 Å |

| b = 13.6009 Å | b = 7.7893 Å | |

| c = 4.7998 Å | c = 9.2567 Å | |

| α = 90° | α = 106.372° | |

| β = 104.816° | β = 93.046° | |

| γ = 90° | γ = 98.152° | |

| Unit Cell Volume (V) | 653.32 ų | 323.75 ų |

Experimental Protocols

Synthesis of this compound via Aqueous Precipitation

The synthesis of this compound typically involves the controlled precipitation from an aqueous solution. While often studied in the context of arsenic remediation from wastewater, the principles can be adapted for laboratory synthesis. The following is a generalized protocol.

Materials:

-

A soluble ferrous salt (e.g., Ferrous Sulfate, FeSO₄·7H₂O)

-

A soluble arsenate salt (e.g., Sodium Arsenate, Na₂HAsO₄·7H₂O)

-

Deionized water, deoxygenated

-

Acid and base for pH adjustment (e.g., H₂SO₄, NaOH)

Protocol:

-

Prepare Solutions: Prepare separate aqueous solutions of the ferrous salt and the arsenate salt in deoxygenated, deionized water. The concentrations should be calculated to achieve a specific Fe:As molar ratio, typically around 1.5:1 to match the stoichiometry of Fe₃(AsO₄)₂.

-

Reaction Setup: The reaction should be conducted in an inert atmosphere (e.g., under a nitrogen or argon blanket) to prevent the oxidation of Fe(II) to Fe(III).

-

pH Adjustment: Adjust the pH of the arsenate solution. The formation of iron arsenates is highly pH-dependent. For ferric arsenate, a pH of 3-4 is optimal[11]; for this compound precipitation, conditions may vary, but starting in the slightly acidic to neutral range is common.

-

Precipitation: Slowly add the ferrous salt solution to the arsenate solution under vigorous stirring. A precipitate (typically green) should form.

-

Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 12-24 hours) to promote crystallization and phase purity.

-

Isolation and Washing: Isolate the solid product by filtration or centrifugation. Wash the precipitate several times with deoxygenated deionized water to remove any unreacted salts.

-

Drying: Dry the final product under vacuum or in a desiccator to prevent oxidation.

Characterization Methods

To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is required.

X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase(s) present and determine crystallographic parameters.

-

Methodology: A powdered sample of the synthesized material is mounted in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles. The resulting diffraction pattern is a plot of diffraction intensity versus 2θ. The peak positions are characteristic of the crystal lattice and can be compared to standard diffraction patterns from databases (e.g., JCPDS/ICDD) for symplesite and parasymplesite to confirm phase identity.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX):

-

Purpose: To visualize the morphology (particle shape and size) of the precipitate and to confirm its elemental composition.

-

Methodology: A small amount of the dried powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging. The sample is imaged using a focused beam of electrons in a scanning electron microscope. The electron beam's interaction with the sample also generates characteristic X-rays, which are detected by an EDX spectrometer to provide a semi-quantitative elemental analysis, confirming the presence of iron, arsenic, and oxygen.

Raman or Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the vibrational modes of the arsenate (AsO₄³⁻) functional groups and confirm the absence of other species (e.g., carbonates, sulfates).

-

Methodology: For Raman spectroscopy, a laser is focused on the sample, and the inelastically scattered light is collected and analyzed. For FTIR, the sample is exposed to infrared radiation, and the absorption is measured. The resulting spectra will show characteristic peaks corresponding to the stretching and bending modes of the As-O bonds in the arsenate tetrahedra.

Redox Chemistry and Environmental Significance

The formation and stability of this compound are intrinsically linked to the redox chemistry of both iron and arsenic. In environmental systems, redox conditions dictate the speciation of these elements.

-

Oxidizing Conditions: Under oxidizing conditions, ferrous iron (Fe²⁺) is unstable and oxidizes to ferric iron (Fe³⁺). This often leads to the precipitation of ferric arsenate (FeAsO₄), a common end-product in arsenic remediation strategies.[11][12]

-

Reducing Conditions: In anoxic or sub-oxic environments, Fe²⁺ is stable. If arsenate (As(V)) is present, conditions may favor the precipitation of this compound phases like parasymplesite.[13] Furthermore, Fe²⁺ can act as a reducing agent, potentially reducing arsenate (As(V)) to the more mobile and toxic arsenite (As(III)), although this reaction can be kinetically slow.[13]

The interplay between iron oxidation, arsenic reduction, and precipitation is a critical area of research, particularly for understanding the long-term stability of arsenic in contaminated soils and sediments.

References

- 1. This compound | As2Fe3O8 | CID 24938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mindat.org [mindat.org]

- 3. galleries.com [galleries.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Vivianite-parasymplesite solid solution: A sink for arsenic in ferruginous environments? | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]

- 6. mindat.org [mindat.org]

- 7. galleries.com [galleries.com]

- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis of calcium arsenate@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferric arsenate - Hazardous Agents | Haz-Map [haz-map.com]

- 13. This compound | 10102-50-8 | Benchchem [benchchem.com]

The Natural Occurrence of Ferrous Arsenate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of ferrous arsenate minerals. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the environmental behavior of arsenic and the characterization of its mineral forms. This document details the geological settings, chemical properties, and analytical methodologies used to study these minerals, with a focus on quantitative data and experimental protocols.

Introduction to this compound Minerals

This compound minerals are a group of secondary minerals that form in arsenic-rich environments, typically as weathering products of primary arsenic-bearing ores. Their formation and stability are critical in controlling the mobility and bioavailability of arsenic in the environment. Understanding their natural occurrence is crucial for assessing potential risks associated with arsenic contamination and for developing effective remediation strategies. Furthermore, the study of these minerals can provide insights into biogeochemical processes that may have implications for drug development, particularly in the context of metal-based therapeutics and bioremediation.

Arsenate minerals, in general, are compounds containing the arsenate (AsO₄)³⁻ anion. They often form as oxidation products of arsenide ores and are deposited at low temperatures.[1] this compound minerals specifically contain iron in its +2 oxidation state (Fe²⁺).

Key this compound Minerals and Their Properties

This section details the key characteristics of naturally occurring this compound minerals, including parasymplesite and symplesite, along with the commonly associated ferric arsenate mineral, scorodite, and another secondary arsenate, kaňkite.

Quantitative Mineralogical Data

The following tables summarize the key quantitative data for parasymplesite, symplesite, scorodite, and kaňkite for easy comparison.

Table 1: Chemical and Physical Properties of Selected Arsenate Minerals

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) |

| Parasymplesite | Fe²⁺₃(AsO₄)₂ · 8H₂O[2] | Monoclinic[2] | 2[2] | 3.01 (measured), 3.043 (calculated)[2] |

| Symplesite | Fe²⁺₃(AsO₄)₂ · 8H₂O[3] | Triclinic[3] | 2.5[3] | 2.96 - 3.01 (measured), 3.02 (calculated)[3] |

| Scorodite | Fe³⁺AsO₄ · 2H₂O[4] | Orthorhombic[5] | 3.5 - 4 | 3.1 - 3.3 |

| Kaňkite | Fe³⁺AsO₄ · 3.5H₂O[6] | Monoclinic[6] | 2 - 3[6] | 2.60 - 2.70[6] |

Table 2: Crystallographic Data of Selected Arsenate Minerals

| Mineral | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Parasymplesite | 10.3519(10)[7] | 13.6009(13)[7] | 4.7998(4)[7] | 90 | 104.816(2)[7] | 90 |

| Symplesite | 10.33 | 13.48 | 4.77 | 90.3 | 105.3 | 89.9 |

| Scorodite | 8.94 | 10.25 | 10.00 | 90 | 90 | 90 |

| Kaňkite | 18.803(15)[6] | 17.490(18)[6] | 7.633(5)[6] | 90 | 92.72[6] | 90 |

Natural Occurrence and Geological Environments

This compound minerals are typically found in the oxidized zones of arsenic-bearing hydrothermal deposits and as alteration products in mine waste environments.[3][8] Their formation is intricately linked to the weathering of primary arsenic sulfide minerals, most notably arsenopyrite (FeAsS).

Formation from Arsenopyrite Weathering

The weathering of arsenopyrite is a key process leading to the formation of secondary arsenate minerals.[8] Under oxidizing conditions, arsenopyrite breaks down, releasing ferrous iron (Fe²⁺), arsenite (As³⁺), and sulfate (SO₄²⁻) into the surrounding environment. The arsenite is subsequently oxidized to arsenate (As⁵⁺). The presence of both dissolved Fe²⁺ and As⁵⁺ can lead to the precipitation of this compound minerals like symplesite and parasymplesite, especially under anoxic or suboxic conditions where Fe²⁺ is stable.[9]

dot

Caption: Weathering pathway of arsenopyrite.

Associated Minerals

This compound minerals are often found in association with a variety of other secondary minerals. Scorodite (Fe³⁺AsO₄·2H₂O), a ferric arsenate, is a very common associate and often forms under more oxidizing conditions where Fe²⁺ is oxidized to Fe³⁺.[5] Other associated minerals can include pharmacosiderite, and in some cases, the primary minerals from which they were derived, such as arsenopyrite and löllingite.[8] Kaňkite (Fe³⁺AsO₄·3.5H₂O) is another secondary arsenate mineral that can be found in similar environments, often as an alteration product of arsenopyrite in highly weathered mine dumps.[6][10]

Experimental Protocols for Mineral Characterization

The identification and characterization of this compound minerals require a combination of analytical techniques. This section provides an overview of the key experimental protocols.

Sample Preparation

For most analytical techniques, mineral samples are first crushed and ground into a fine powder to ensure homogeneity. For techniques like Scanning Electron Microscopy (SEM), samples may be prepared as polished thin sections or mounted on stubs.

X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for identifying crystalline minerals.

-

Principle: XRD analysis is based on the constructive interference of monochromatic X-rays and a crystalline sample. The interaction of the incident rays with the sample produces diffracted rays that are characteristic of the crystal structure.

-

Instrumentation: A powder X-ray diffractometer is typically used.

-

Procedure:

-

A powdered sample is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) at various angles (2θ).

-

A detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification.[3]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging and elemental analysis of mineral samples.

-

Principle: A focused beam of electrons is scanned across the sample surface, generating various signals. Secondary electrons provide information about the surface topography, while backscattered electrons reveal differences in atomic number. The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays, which are detected by the EDS system to determine the elemental composition.

-

Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.

-

Procedure:

-

A solid sample (e.g., a polished thin section or a mineral fragment mounted on a stub) is placed in the SEM chamber under vacuum.

-

The electron beam is focused on the area of interest.

-

Secondary and/or backscattered electron images are acquired to observe the mineral's morphology and texture.

-

The EDS detector is used to collect X-ray spectra from specific points or areas on the sample to determine the elemental composition qualitatively and quantitatively. This allows for the identification of the elements present and their relative abundances.[11]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.

-

Principle: A monochromatic laser beam is directed at the sample. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency. This Raman shift is characteristic of the specific molecular bonds and crystal structure of the mineral.

-

Instrumentation: A Raman spectrometer, typically coupled with a microscope.

-

Procedure:

-

The sample is placed under the microscope objective.

-

The laser is focused on the area of interest.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating and detected, producing a Raman spectrum (a plot of intensity vs. Raman shift in wavenumbers, cm⁻¹).

-

The resulting spectrum is compared to reference spectra of known minerals for identification. For scorodite, an intense band around 805 cm⁻¹ is characteristic of the symmetric stretching mode of the AsO₄ group.[12]

-

dot

Caption: Mineral characterization workflow.

Conclusion

The natural occurrence of this compound minerals such as parasymplesite and symplesite is a key factor in the environmental geochemistry of arsenic. Their formation, primarily through the weathering of arsenopyrite, and their association with other secondary minerals like scorodite, dictate the fate and transport of arsenic in various geological settings. A thorough understanding of their properties and the application of robust analytical techniques like XRD, SEM-EDS, and Raman spectroscopy are essential for researchers and professionals working to mitigate arsenic contamination and explore the biogeochemical cycling of this important element. The detailed data and protocols presented in this guide provide a foundation for further research and application in environmental science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. gia.edu [gia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Arsenic species formed from arsenopyrite weathering along a contamination gradient in Circumneutral river floodplain soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. msaweb.org [msaweb.org]

- 8. researchgate.net [researchgate.net]

- 9. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 11. nanoimages.com [nanoimages.com]

- 12. researchgate.net [researchgate.net]

The Rise and Fall of Ferrous Arsenate: A Technical History of an Arsenical Insecticide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous arsenate, an inorganic insecticide with a complex and often contradictory history, played a role in the broader narrative of arsenical pesticides used throughout the late 19th and early 20th centuries. Like its chemical relatives, Paris Green and lead arsenate, this compound was employed to combat agricultural pests before the advent of synthetic organic insecticides. This guide provides a detailed technical overview of the history of this compound's use, its chemical properties, toxicological data, and the eventual reasons for its decline.

Historical Context and Timeline

The use of arsenical compounds as pesticides became widespread in the latter half of the 19th century. Paris Green (copper acetoarsenite) was first used in the 1860s, followed by London Purple, a byproduct of dye manufacturing containing arsenic trioxide, aniline, lime, and ferrous oxide.[1] These early insecticides, while effective, were often phytotoxic, causing damage to the crops they were meant to protect.

The development of less soluble arsenates, such as lead arsenate in the 1890s, offered a significant improvement in terms of plant safety.[1] It is within this context that this compound, also referred to as iron arsenate, emerged. While a precise timeline for its initial development is not well-documented, records indicate the production of 75,000 pounds of "arsenate of iron" in Canada in 1922 as a by-product of smelting processes.[2] The history of manufactured insecticide is primarily based on this compound with the chemical formula Fe₃(AsO₄)₂·6H₂O.[2]

Chemical and Physical Properties

This compound is a green or brown powder that is insoluble in water.[8] This insolubility was a desirable trait for an insecticide as it reduced the risk of being washed off foliage by rain and decreased its immediate phytotoxicity compared to more soluble arsenites.[5] However, it is soluble in dilute mineral acids.[9]

| Property | Value | Reference |

| Chemical Formula | Fe₃(AsO₄)₂ | [8] |

| Appearance | Green or brown powder | [8] |

| Solubility in Water | Insoluble | [8] |

Efficacy and Application

Historical records on the specific efficacy and application rates of this compound are scarce. However, it was used to control a range of chewing insects on various crops. One manufacturer claimed that iron arsenate was more palatable to insects than other arsenicals, suggesting it may have been more effective.[2] In contrast, another insecticide maker in England who tested it found it to be repellent or distasteful to caterpillars.[2]

Application methods for arsenical dusts in the late 19th and early 20th centuries were often rudimentary, involving dusting from bags.[3] Later, spray applications became more common. For lead arsenate, a related compound, application rates of 2 to 4 pounds per 100 gallons of water were common in apple orchards.[10] It is plausible that similar rates were used for this compound, though specific documentation is lacking.

Toxicological Data

This compound is highly toxic to humans and other organisms through ingestion and inhalation.[8] Arsenic compounds, in general, are potent metabolic poisons.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. One material safety data sheet lists an oral LD50 for "this compound" in rats as 30 g/kg. This value is exceptionally high for an arsenic compound and may be an outlier or refer to a specific formulation with low bioavailability. For comparison, the oral LD50 of arsenic trioxide in mice is 26 mg/kg.[11] Given the known high toxicity of other inorganic arsenates, a high degree of caution is warranted when interpreting this single data point.

| Species | Route | LD50 | Reference |

| Rat | Oral | 30 g/kg | [5] |

Note: This LD50 value should be interpreted with caution due to its significant deviation from the expected toxicity of arsenical compounds.

Mechanism of Toxicity

The toxicity of arsenate compounds stems from their ability to interfere with cellular respiration and energy production. Arsenate (AsO₄³⁻) is chemically similar to phosphate (PO₄³⁻) and can substitute for it in key biochemical reactions.

One of the primary mechanisms of arsenate toxicity is the uncoupling of oxidative phosphorylation. In glycolysis, arsenate can substitute for phosphate in the glyceraldehyde-3-phosphate dehydrogenase reaction, forming an unstable arsenate ester that spontaneously hydrolyzes. This process, known as arsenolysis, prevents the formation of ATP at this step, effectively draining the cell of energy.[12]

Furthermore, trivalent arsenic (As³⁺), to which arsenate can be reduced in the body, has a high affinity for sulfhydryl groups in proteins and enzymes.[12] This can lead to the inhibition of numerous critical enzymes, including those involved in the citric acid cycle, such as pyruvate dehydrogenase.[12] The disruption of these fundamental metabolic pathways leads to cellular dysfunction and death.

Experimental Protocols

Efficacy Testing Protocol (Reconstructed)

Objective: To determine the efficacy of this compound dust against a target insect pest (e.g., Colorado potato beetle, Leptinotarsa decemlineata).

Materials:

-

This compound dust formulation.

-

Inert diluent (e.g., talc, clay).

-

Caged insect populations of a uniform age/stage.

-

Host plants (e.g., potato plants).

-

Dusting apparatus (e.g., hand-crank duster).

-

Observation cages.

Procedure:

-

Preparation of Test Substance: Prepare a series of dust formulations with varying concentrations of this compound mixed with an inert diluent. A control group with only the inert diluent would also be prepared.

-

Application: Apply the dust formulations to the foliage of the host plants until a uniform, light covering is achieved.

-

Insect Introduction: Introduce a known number of target insects (e.g., 20-30 adult beetles or late-instar larvae) onto the treated plants within the observation cages.

-

Observation: Monitor the insects at set intervals (e.g., 24, 48, and 72 hours) and record the number of dead or moribund individuals.

-

Data Analysis: Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.

Acute Oral Toxicity (LD50) Determination Protocol (Reconstructed)

Objective: To determine the median lethal dose (LD50) of this compound in a model organism (e.g., rats).

Materials:

-

This compound.

-

Vehicle for administration (e.g., water, oil).

-

Laboratory rats of a specific strain, age, and weight.

-

Oral gavage needles.

-

Observation cages.

Procedure:

-

Dose Preparation: Prepare a range of doses of this compound suspended in the vehicle.

-

Animal Grouping: Divide the animals into groups of equal size (e.g., 5-10 animals per group), with one group serving as a control and receiving only the vehicle.

-

Dose Administration: Administer a single dose of the this compound suspension to each animal in the treatment groups via oral gavage.

-

Observation: Observe the animals for a set period (e.g., 7-14 days), recording signs of toxicity and mortality.

-

Data Analysis: Use a statistical method, such as the probit or logit method, to calculate the LD50 value and its confidence intervals from the mortality data.

Signaling Pathways and Experimental Workflows

The study of specific signaling pathways was not a feature of the era when this compound was in use. However, modern toxicological research on arsenic has elucidated several key pathways affected by this metalloid. An experimental workflow to investigate these effects would typically involve cell culture or animal models.

Signaling Pathways Affected by Arsenate

Caption: Cellular toxicity pathways of arsenate from this compound.

Experimental Workflow for Studying Arsenic Toxicity

Caption: A typical experimental workflow for investigating arsenic-induced toxicity.

Discontinuation and Regulatory Status

The use of this compound, along with other arsenical insecticides, was largely discontinued due to a combination of factors:

-

Human Health Concerns: The high acute and chronic toxicity of arsenic to humans, including farmers and agricultural workers, was a major driver for seeking safer alternatives.[4]

-

Environmental Persistence: Arsenic is an element and does not degrade in the environment. Its accumulation in soil and potential for water contamination raised significant environmental concerns.[12]

-

Development of Pest Resistance: Over time, many insect species developed resistance to arsenical insecticides, reducing their effectiveness.[13]

-

Availability of Superior Alternatives: The development of synthetic organic insecticides, starting with DDT, provided more effective and often less acutely toxic (to mammals) alternatives.[3]

The U.S. EPA, under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), has cancelled or restricted the use of most inorganic arsenical pesticides for agricultural purposes.[5][6] While a specific regulatory action targeting only this compound is not prominent in the historical record, it would have been encompassed by the broader regulatory actions against arsenical insecticides.

Conclusion

This compound was a component of the arsenal of inorganic arsenical insecticides used in the late 19th and early 20th centuries. Its use was driven by the need to control agricultural pests before the era of modern synthetic pesticides. However, its high toxicity, environmental persistence, and the development of more effective alternatives led to its eventual obsolescence. The history of this compound serves as a crucial reminder of the evolution of pest control practices and the ongoing need to balance efficacy with human and environmental safety.

References

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Historical Use of Arsenical Insecticides and Desiccants on Cotton in the USA [a-c-s.confex.com]

- 4. brainly.com [brainly.com]

- 5. aaem.pl [aaem.pl]

- 6. epa.gov [epa.gov]

- 7. Digital Data Set of Orchards Where Arsenical Pesticides Were Likely Used in Clarke and Frederick Counties, Virginia and Berkeley and Jefferson Counties, West Virginia [pubs.usgs.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. aapse.org [aapse.org]

- 11. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery: How Colorado Potato Beetles Beat Pesticides [uvm.edu]

An In-depth Technical Guide to Ferrous Arsenate (CAS 10102-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous arsenate, identified by CAS number 10102-50-8, is an inorganic compound with the molecular formula Fe₃(AsO₄)₂. It typically presents as a green or brown amorphous powder.[1] While historically used as an insecticide, its primary relevance in modern research lies in environmental science, particularly in the study of arsenic mobilization and remediation, and in toxicology as a representative inorganic arsenic compound.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, toxicological profile, and relevant experimental methodologies. It is intended to serve as a resource for researchers in environmental science, toxicology, and drug development who may encounter or study this compound.

Chemical and Physical Properties

This compound is characterized by its low solubility in water, a key factor in its environmental behavior and toxicokinetics.[4] It is, however, soluble in dilute mineral acids.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 10102-50-8 | [5] |

| Molecular Formula | As₂Fe₃O₈ | [6] |

| Molecular Weight | 445.37 g/mol | [5][6] |

| Appearance | Green or brown amorphous powder | [1][7] |

| Solubility in Water | Insoluble | [4][8] |

| Solubility in Other Solvents | Soluble in dilute mineral acids | [1] |

| Melting Point | Decomposes upon heating | [8] |

| Stability | Stable under recommended storage conditions. Decomposes upon heating to produce toxic fumes of arsenic.[8] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a soluble ferrous salt with a soluble arsenate salt.

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of ferrous sulfate (FeSO₄).

-

Prepare an aqueous solution of sodium arsenate (Na₂HAsO₄).

-

-

Precipitation:

-

Slowly add the sodium arsenate solution to the ferrous sulfate solution with constant stirring.

-

A green precipitate of this compound will form.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound powder in a desiccator or at a low temperature to avoid decomposition.

-

Arsenic Remediation via Ferrous/Ferric Precipitation

The precipitation of iron arsenates is a widely studied method for removing arsenic from contaminated water.

Experimental Workflow for Arsenic Removal:

Protocol Outline:

-

Sample Preparation: Prepare a standard solution of arsenic (e.g., 50 mg/L As(V)) in water.[9]

-

Coagulant Addition: Add a solution of ferrous sulfate to the arsenic-contaminated water. The molar ratio of Fe(II) to As(V) is a critical parameter, with ratios of around 4 being effective.[10]

-

pH Adjustment: Adjust the pH of the solution to a range of 3-4, which is optimal for ferric arsenate precipitation.[9]

-

Precipitation and Flocculation: Allow the mixture to stir for a defined period to facilitate the formation and precipitation of ferrous/ferric arsenate.

-

Separation: Separate the solid precipitate from the liquid phase by filtration.

-

Analysis: Analyze the arsenic concentration in the filtrate using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to determine the removal efficiency.

In Vitro Toxicology Assay

To assess the cellular toxicity of this compound, standard in vitro assays can be employed.

Protocol for Assessing Cytotoxicity:

-

Cell Culture: Culture a relevant cell line (e.g., human hepatocytes, keratinocytes) in appropriate media.

-

Exposure: Treat the cells with varying concentrations of a suspension of this compound for a defined period (e.g., 24, 48, 72 hours). Due to its low solubility, a vehicle control is essential.

-

Cytotoxicity Assessment:

-

MTT Assay: To measure cell viability, incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The formation of formazan crystals, which can be solubilized and quantified spectrophotometrically, is proportional to the number of viable cells.

-

LDH Assay: To measure cytotoxicity, quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

-

Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value to quantify the cytotoxicity of this compound.

Toxicological Profile

This compound is classified as a toxic and carcinogenic compound, primarily due to its arsenic content. The toxicity of inorganic arsenic is dependent on its oxidation state, with trivalent arsenicals (arsenites) generally being more toxic than pentavalent arsenicals (arsenates).[11][12]

Toxicological Data Summary:

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ (Arsenate/Arsenite) | 15-175 mg As/kg | Rat, Mouse | [3][13] |

| Carcinogenicity | Group 1 Human Carcinogen (Inorganic Arsenic Compounds) | - | [7][11] |

Key Toxicological Effects:

-

Acute Toxicity: Ingestion, inhalation, or dermal absorption can be fatal.[6] Symptoms of acute poisoning include gastrointestinal distress, nausea, and vomiting.

-

Chronic Toxicity: Long-term exposure to inorganic arsenic is associated with a wide range of health effects, including skin lesions, cardiovascular disease, neurological disorders, and various forms of cancer (skin, lung, bladder, liver).[11][14]

-

Mechanism of Toxicity: The toxicity of arsenic is multifactorial and includes:

-

Enzyme Inhibition: Trivalent arsenicals have a high affinity for sulfhydryl groups in proteins, leading to the inhibition of critical enzymes.[15]

-

Oxidative Stress: Arsenic exposure induces the production of reactive oxygen species (ROS), leading to cellular damage.[11]

-

Genotoxicity: Arsenic can cause DNA damage and chromosomal aberrations.[11]

-

Signaling Pathways

The cellular response to arsenic exposure involves the modulation of several key signaling pathways. While studies specific to this compound are limited, the effects of inorganic arsenate are well-documented.

Nrf2-Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress.

Activation of the Nrf2 Pathway by Arsenic:

Arsenic exposure leads to an increase in intracellular ROS.[11] This oxidative stress causes a conformational change in the Keap1 protein, which normally targets the transcription factor Nrf2 for ubiquitination and degradation. The dissociation of Nrf2 from Keap1 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[16][17] This leads to their increased expression, which constitutes a cellular defense mechanism. However, chronic activation of the Nrf2 pathway by arsenic may contribute to carcinogenesis.[18]

Impact on Iron Homeostasis

Arsenic has been shown to disrupt cellular iron homeostasis, which can contribute to oxidative stress.

Logical Relationship of Arsenic and Iron Homeostasis:

Studies have shown that chronic exposure to arsenite can lead to an increase in total intracellular iron content.[19] Paradoxically, this is accompanied by a decrease in both ferritin (the primary iron storage protein) and the transferrin receptor (responsible for iron uptake).[19] This dysregulation of iron metabolism can contribute to oxidative stress and may be involved in arsenic-mediated cell transformation.[19] The release of iron from ferritin by arsenic species has been demonstrated in vitro, which can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[20]

Relevance to Drug Development

Given its high toxicity, this compound is not a candidate for therapeutic development. However, its study is relevant to drug development professionals in several ways:

-

Toxicological Research: this compound can serve as a model compound for studying the mechanisms of inorganic arsenic toxicity. Understanding how it induces cellular damage, activates stress response pathways, and contributes to carcinogenesis can inform the development of safer pharmaceuticals and strategies to mitigate drug-induced toxicities.

-

Development of Chelating Agents: Research into the toxicology of arsenic compounds can aid in the design and testing of more effective chelating agents for the treatment of arsenic poisoning.

-

Ferrous Iron-Dependent Drug Delivery: While not directly related to this compound, the distinct redox chemistry of ferrous iron is being explored for targeted drug delivery.[8][21] In certain disease states, such as malaria, there are elevated levels of ferrous iron.[21] This has led to the development of prodrugs that are activated by ferrous iron, allowing for selective drug release in the target tissue.[8][21] Understanding the interactions of ferrous iron with various compounds is therefore of interest.

Conclusion

This compound is a highly toxic inorganic compound with significant relevance in environmental science and toxicology. Its low solubility governs its environmental fate, while its arsenic content is responsible for its profound biological effects, including the induction of oxidative stress and the modulation of key signaling pathways such as the Nrf2-Keap1 system. For researchers, scientists, and drug development professionals, this compound serves as an important subject for studies on arsenic remediation, the mechanisms of metal-induced toxicity and carcinogenesis, and the development of countermeasures for arsenic poisoning. Further research is warranted to elucidate the specific cellular and molecular interactions of this compound as a distinct chemical entity.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | As2Fe3O8 | CID 24938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmwrri.nmsu.edu [nmwrri.nmsu.edu]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. State of the science review of the health effects of inorganic arsenic: perspectives for future research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Activation of Nrf2 by arsenite and monomethylarsonous acid is independent of Keap1-C151: enhanced Keap1-Cul3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the Nrf2 Pathway by Inorganic Arsenic in Human Hepatocytes and the Role of Transcriptional Repressor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Toxic Metals and Metalloids in Nrf2 Signaling [mdpi.com]

- 19. Altered iron homeostasis involvement in arsenite-mediated cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arsenic species that cause release of iron from ferritin and generation of activated oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

A Technical Guide to the Synthesis of Ferrous Arsenate Precursors for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential pharmaceutical relevance of ferrous arsenate precursors. While arsenical compounds, notably arsenic trioxide (ATO), have established roles in medicine, particularly in oncology, the specific use of this compound precursors represents an emerging area of research.[1][2][3] This document details the synthesis of both amorphous and crystalline this compound precursors, summarizes key quantitative data, and explores their potential application in drug development, drawing parallels with existing arsenical drugs and advanced drug delivery systems.

Introduction: The Pharmaceutical Potential of Arsenate Precursors

Arsenic-based compounds have a long history in medicine, culminating in the FDA approval of arsenic trioxide for treating acute promyelocytic leukemia (APL).[2][4] The therapeutic efficacy of these compounds stems from their ability to modulate multiple intracellular signal transduction pathways, leading to effects such as apoptosis induction, inhibition of cell growth, and anti-angiogenesis.[4][5]

This compound precursors, existing in both amorphous and crystalline forms, offer unique chemical properties that may be harnessed for therapeutic benefit. Amorphous precursors, for instance, are of significant interest in pharmaceutics for their potential to enhance the solubility and bioavailability of poorly water-soluble compounds.[6][7][8] The synthesis of these precursors allows for the exploration of novel arsenical derivatives and drug delivery systems.[9] This guide focuses on two representative precursors: amorphous this compound (AFeII) and the crystalline mineral parasymplesite.

Synthesis Protocols

Detailed methodologies for synthesizing this compound precursors are crucial for reproducible research. Below are protocols for amorphous this compound and a crystalline parasymplesite-vivianite solid solution.

Synthesis of Amorphous this compound (AFeII) Precursor

This protocol is adapted from studies on the formation of amorphous iron-arsenate precipitates which serve as precursors to crystalline phases.

Objective: To synthesize an amorphous this compound precursor from a partially oxidized Fe(II)-As(V) system.

Experimental Workflow Diagram:

Caption: Workflow for amorphous this compound synthesis.

Methodology:

-

Stock Solution Preparation:

-

Prepare a 0.6 M Fe(II) stock solution by dissolving ferrous chloride tetrahydrate (FeCl₂·4H₂O) in deionized water. Adjust the pH to approximately 0.91.

-

Prepare a 0.6 M As(V) stock solution by dissolving sodium arsenate dibasic (NaH₂AsO₄) in deionized water. Adjust the pH to approximately 5.18.

-

-

Precipitation:

-

Mix equal volumes of the Fe(II) and As(V) stock solutions to achieve final theoretical concentrations of 0.3 M each.

-

An amorphous precipitate will form immediately upon mixing.

-

-

Sample Collection and Processing:

-

Separate the precipitate from the solution via filtration or centrifugation.

-

Wash the collected solid thoroughly with deoxygenated, deionized water to remove residual soluble salts.

-

Dry the washed precipitate, for example, by freeze-drying, to obtain a stable powder.

-

-

Characterization:

-

The resulting solid should be characterized to confirm its amorphous nature and composition using techniques such as X-ray Absorption Spectroscopy (XAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

Synthesis of Crystalline Parasymplesite Precursor

This protocol describes the synthesis of parasymplesite (Fe₃(AsO₄)₂·8H₂O), a crystalline this compound, under anoxic conditions.[10][11]

Objective: To synthesize crystalline parasymplesite.

Experimental Workflow Diagram:

Caption: Anoxic workflow for crystalline parasymplesite synthesis.

Methodology:

-

Anoxic Preparation: All steps must be performed under anoxic conditions (e.g., in a glovebox) using deoxygenated water to prevent the oxidation of Fe(II).[10]

-

Stock Solution Preparation:

-

Precipitation:

-

Mix the stock solutions to achieve a final [Fe²⁺]/[AsO₄³⁻] molar ratio of 1.5.[11]

-

Initiate precipitation by the dropwise addition of 1 M NaOH, with constant stirring, until a pH of 7.1 ± 0.2 is reached and maintained.[11]

-

Age the resulting mineral suspension for a designated period (e.g., 1 to 24 hours) under continuous stirring.[11]

-

-

Sample Collection and Processing:

-

Characterization:

-

Confirm the crystalline phase and purity using powder X-ray Diffraction (XRD).[10]

-

Precursor Characterization Data

Quantitative data is essential for comparing precursors and understanding their properties. The following tables summarize key data for amorphous this compound (AFeII) and its ferric counterpart (AFeIII), as well as the properties of crystalline parasymplesite.

Table 1: Comparison of Amorphous Ferrous and Ferric Arsenate Precursors

| Property | Amorphous this compound (AFeII) | Amorphous Ferric Arsenate (AFeIII) |

| Computed Chemical Formula | Fe(III)₀.₄₈Fe(II)₀.₄₃(HAsO₄)₀.₇(AsO₄)₀.₃·4.0H₂O | Fe(III)₀.₉₉AsO₄·4.1H₂O |

| Fe(II) Content | 47.3% | Not Applicable |

| Fe-O Bond Length (Å) | 2.02 ± 0.01 | 1.99 ± 0.01 |

| Crystallization Kinetics | Slower (Higher Stability) | Faster (Lower Stability) |

Data synthesized from studies on amorphous iron-arsenate precipitates.

Table 2: Properties of Crystalline this compound (Parasymplesite/Symplesite)

| Property | Value |

| Chemical Formula | Fe²⁺₃(AsO₄)₂ · 8H₂O |

| Molecular Weight | 597.41 g/mol |

| Crystal System | Monoclinic |

| Color | Light green to indigo blue |

| Density (g/cm³) | 2.96 - 3.02 |

Data sourced from mineralogical databases.[12]

Relevance and Application in Drug Development

Amorphous Precursors and Enhanced Bioavailability

A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Formulating a drug in an amorphous state, rather than a crystalline one, can significantly increase its solubility and dissolution rate, thereby enhancing oral bioavailability.[6][7][8][13] Amorphous solids lack the long-range molecular order of crystals and possess higher thermodynamic energy, which contributes to this solubility advantage.[13][14]

The synthesis of amorphous this compound precursors could be a foundational step in developing novel, more soluble arsenical drug candidates. These precursors could be stabilized within a polymer matrix to form an amorphous solid dispersion (ASD), preventing recrystallization and ensuring a sustained solubility enhancement.[7]

Potential Mechanisms of Action

While the specific mechanisms of this compound compounds are not well-defined, the actions of clinically-used arsenic trioxide (ATO) provide a strong model for their potential biological effects. Arsenicals are known to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.[4]

Key Cellular Targets and Pathways:

-

Mitochondrial Disruption: Trivalent arsenicals can bind to proteins with adjacent thiol groups, many of which are crucial for mitochondrial function. This can disrupt cellular redox systems, increase the production of reactive oxygen species (ROS), and trigger the intrinsic apoptosis pathway.[1][5][15]

-

PML-RARα Degradation: In APL cells, ATO induces the degradation of the PML-RARα fusion protein, a key driver of the disease, leading to cell differentiation and apoptosis.[4][15]

-

Enzyme Inhibition: Pentavalent arsenate (As(V)) can act as a phosphate analog, interfering with critical energy-producing pathways like glycolysis and oxidative phosphorylation.[15]

The diagram below illustrates a generalized pathway for arsenic-induced apoptosis, which could be relevant for drugs developed from this compound precursors.

Caption: Potential mechanisms of action for arsenical drugs.

Conclusion

The synthesis of this compound precursors, both amorphous and crystalline, provides a versatile platform for fundamental research and drug discovery. The protocols and data presented in this guide offer a starting point for the controlled synthesis and characterization of these materials. By leveraging the unique properties of amorphous precursors to enhance solubility and drawing upon the known anticancer mechanisms of existing arsenicals, researchers can explore the development of a new generation of arsenic-based therapeutics. Further investigation is warranted to optimize synthesis parameters, evaluate precursor stability in pharmaceutical formulations, and elucidate the specific biological activities of novel this compound compounds.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Arsenic trioxide (medication) - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]

- 4. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amorphous drug delivery systems: molecular aspects, design, and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Scoping Candidate Minerals for Stabilization of Arsenic-Bearing Solid Residuals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vivianite-parasymplesite solid solution: A sink for arsenic in ferruginous environments? | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]

- 12. mindat.org [mindat.org]

- 13. Amorphous and crystalline particulates: challenges and perspectives in drug delivery - CentAUR [centaur.reading.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Product Constant of Ferrous Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of ferrous arsenate, Fe₃(AsO₄)₂. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility and equilibrium of this compound. This document synthesizes available quantitative data, outlines detailed experimental methodologies for Ksp determination, and visualizes the complex chemical relationships governing the solubility of this compound.

Introduction to this compound Solubility

This compound, also known in its mineral form as symplesite, is an inorganic compound of iron in the +2 oxidation state and the arsenate anion. Its solubility in aqueous solutions is a critical parameter in various fields, including environmental science for arsenic remediation, geochemistry for understanding mineral formation, and toxicology. The solubility product constant (Ksp) is a specific measure of this solubility, representing the equilibrium of the dissolution of the solid in water.

The dissolution and precipitation of this compound are influenced by several factors, including pH, the presence of oxidizing agents, and the formation of complex ions in solution. A thorough understanding of its Ksp is therefore essential for predicting its behavior in different environments.

Quantitative Data on Solubility Product Constants

The determination of a definitive solubility product constant for this compound is a subject of ongoing research, with some discrepancies in reported values. This is largely due to the experimental challenges in maintaining the iron in its ferrous (Fe²⁺) state and ensuring true equilibrium is reached. For context and comparison, this section also includes data for ferric (Fe³⁺) arsenate, which is often formed upon oxidation of this compound.

Table 1: Solubility Product Constant (Ksp) of this compound (Fe₃(AsO₄)₂)

| Compound | Formula | Log Ksp | Temperature (°C) | Conditions/Notes |

| This compound (Symplesite) | Fe₃(AsO₄)₂ | -33.25 | Not Specified | Calculated from geochemical modeling[1]. |

| This compound | Fe₃(AsO₄)₂ | ~ -41.2 | Not Specified | Based on pH at the onset of precipitation[1]. |

Note: The significant difference in the reported log Ksp values for this compound highlights the experimental challenges and the influence of the methodology used for its determination.

Table 2: Solubility Product Constants (Ksp) of Ferric Arsenate Compounds

| Compound | Formula | Log Ksp | Temperature (°C) | Conditions/Notes |

| Amorphous Ferric Arsenate | FeAsO₄ | -23.0 ± 0.3 | 25 | [2] |

| Crystalline Scorodite | FeAsO₄·2H₂O | -25.83 ± 0.07 | 25 | [2] |

| Ferric Arsenate | FeAsO₄ | -24.45 | 23 | Calculated from solubility data[3]. |

| Basic Ferric Sulfate-Arsenate | Fe(SO₄)₀.₂₇(AsO₄)₀.₇₃(OH)₀.₂₇·0.26H₂O | -23.04 ± 0.01 | 25 | At pH 2[2]. |

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like this compound requires meticulous experimental design to ensure accurate and reproducible results. The primary challenge lies in preventing the oxidation of Fe²⁺ to Fe³⁺. The following is a generalized protocol that can be adapted for this purpose.

Objective: To experimentally determine the solubility product constant (Ksp) of this compound.

Materials:

-

High-purity this compound (Fe₃(AsO₄)₂)

-

Deoxygenated deionized water

-

Inert gas (e.g., nitrogen or argon)

-

pH meter and electrode

-

Ion-selective electrodes for Fe²⁺ and AsO₄³⁻ (if available) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) / Atomic Absorption Spectrometer (AAS) for ion concentration analysis

-

Constant temperature water bath or incubator

-

Glove box or anaerobic chamber

-

Syringe filters (e.g., 0.22 µm)

-

Standard solutions of Fe²⁺ and AsO₄³⁻ for calibration

Methodology:

-

Preparation of Saturated Solution (under anoxic conditions):

-

All steps must be performed within a glove box or anaerobic chamber filled with an inert gas to prevent oxidation of Fe²⁺.

-

Add an excess of solid this compound to a known volume of deoxygenated deionized water in a sealed container. The excess solid is crucial to ensure that the solution becomes saturated.

-

Continuously stir or agitate the suspension to facilitate the dissolution process and allow the system to reach equilibrium. The time to reach equilibrium can be on the order of days or even weeks and should be determined empirically by monitoring ion concentrations over time until they become constant.

-

Maintain a constant temperature throughout the experiment using a water bath or incubator, as Ksp is temperature-dependent.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step is critical as any solid will lead to an overestimation of the dissolved ion concentrations.

-

-

Determination of Ion Concentrations:

-

The concentrations of Fe²⁺ and AsO₄³⁻ in the filtered, saturated solution need to be determined.

-

ICP-MS or AAS: These techniques are highly sensitive and can accurately measure the total concentration of iron and arsenic. The sample will likely need to be acidified before analysis.

-

Ion-Selective Electrodes: If available and properly calibrated, these can provide a direct measurement of the activity of the specific ions.

-

-

-

Calculation of Ksp:

-

The dissolution equilibrium for this compound is: Fe₃(AsO₄)₂(s) ⇌ 3Fe²⁺(aq) + 2AsO₄³⁻(aq)

-

The solubility product expression is: Ksp = [Fe²⁺]³[AsO₄³⁻]²

-

Using the experimentally determined concentrations of Fe²⁺ and AsO₄³⁻, calculate the Ksp. It is important to consider the stoichiometry of the dissolution. If the concentration of Fe²⁺ is '3x', then the concentration of AsO₄³⁻ will be '2x', where 'x' is the molar solubility.

-

Considerations and Potential Sources of Error:

-

Oxidation of Ferrous Iron: The most significant potential error is the oxidation of Fe²⁺ to Fe³⁺, which would lead to the precipitation of less soluble ferric arsenate and an inaccurate Ksp value for this compound.

-

Incomplete Equilibrium: Ensuring that the system has truly reached equilibrium is crucial.

-

pH Effects: The solubility of this compound is pH-dependent. The pH of the solution should be measured and reported.

-

Complex Formation: The presence of other ions in solution can lead to the formation of complexes with Fe²⁺ or AsO₄³⁻, affecting their free concentrations and thus the calculated Ksp.

Visualization of Chemical Equilibria

The chemical behavior of this compound in an aqueous environment is governed by a set of interconnected equilibria. The following diagram illustrates these relationships.

Caption: Chemical equilibria of this compound in an aqueous environment.

This diagram illustrates the central dissolution equilibrium of solid this compound into its constituent aqueous ions, Fe²⁺ and AsO₄³⁻. It also shows the critical competing pathway of oxidation, where ferrous iron (Fe²⁺) can be oxidized to ferric iron (Fe³⁺), leading to the precipitation of the less soluble ferric arsenate. The key environmental factors of pH and redox potential, which influence these equilibria, are also highlighted.

References

An In-depth Technical Guide on the Thermodynamic Properties of Ferrous Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of ferrous arsenate, a compound of significant interest in environmental science, geochemistry, and potentially in drug development due to its role in arsenic mobilization and sequestration. This document summarizes available quantitative data, details relevant experimental protocols, and presents visualizations of key concepts to facilitate a deeper understanding of the material's behavior.

Introduction to this compound

This compound, with the chemical formula Fe₃(AsO₄)₂, is an inorganic compound that exists in both anhydrous and hydrated forms. The most common hydrated form is symplesite, Fe₃(AsO₄)₂·8H₂O, a mineral belonging to the vivianite group. The thermodynamic properties of these compounds are crucial for predicting their stability, solubility, and reactivity in various environments. Understanding these properties is essential for modeling the fate and transport of arsenic in groundwater, developing remediation strategies for contaminated sites, and assessing the potential for iron-arsenic interactions in biological systems.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for this compound and its hydrated form, symplesite. It is important to note that there are discrepancies in the literature, particularly regarding the solubility of symplesite, highlighting the need for careful consideration of the data source.

Table 1: Thermodynamic Properties of Symplesite (Fe₃(AsO₄)₂·8H₂O) at 298.15 K and 1 bar

| Thermodynamic Property | Symbol | Value | Source |

| Solubility Product | pKₛₒ | 33.25 | [Johnston and Singer, 2007][1][2][3] |

| Gibbs Free Energy of Formation | ΔG°_f | -3896.9 kJ/mol (calculated) | Derived from Johnston and Singer, 2007[1][2][3] |

Note: The Gibbs free energy of formation was calculated from the solubility product reported by Johnston and Singer (2007) using the relationship ΔG°r = -RTln(Kₛₒ) and the Gibbs free energies of formation of the constituent ions.

Table 2: Thermodynamic Properties of Anhydrous this compound (Fe₃(AsO₄)₂) at 298.15 K and 1 bar

| Thermodynamic Property | Symbol | Value | Source |

| Gibbs Free Energy of Formation | ΔG°f | -1582.3 kJ/mol | Estimated from Johnston and Singer, 2007 |

| Enthalpy of Formation | ΔH°_f | Data not available | |

| Standard Molar Entropy | S° | Data not available | |

| Molar Heat Capacity | C_p | Data not available |

Experimental Protocols

The determination of the thermodynamic properties of this compound and related minerals primarily relies on calorimetric and solubility studies. The following sections detail the general methodologies employed in these key experiments.

Synthesis of this compound (Symplesite)

The synthesis of symplesite is a critical precursor to most experimental determinations of its thermodynamic properties. A common laboratory procedure involves the controlled precipitation from aqueous solutions.

Experimental Workflow for Symplesite Synthesis:

Determination of Solubility Product (Kₛₒ)

Solubility experiments are conducted to determine the solubility product, which is then used to calculate the Gibbs free energy of formation.

Experimental Protocol for Solubility Determination:

-

Solid-Phase Equilibration: A known mass of synthesized symplesite is added to a series of vessels containing an aqueous solution of a specific ionic strength and pH. The suspensions are then agitated at a constant temperature until equilibrium is reached. This can take a considerable amount of time, and the attainment of equilibrium should be verified by sampling and analyzing the aqueous phase periodically until the concentrations of dissolved iron and arsenic remain constant.

-

Phase Separation: Once equilibrium is established, the solid and aqueous phases are separated by filtration or centrifugation.

-

Aqueous Phase Analysis: The concentrations of dissolved ferrous iron and total arsenic in the aqueous phase are measured using appropriate analytical techniques, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Speciation Modeling: The measured total concentrations of iron and arsenic are used as input for a geochemical speciation model (e.g., PHREEQC, MINEQL+) to calculate the activities of the free ions (Fe²⁺ and AsO₄³⁻) at the measured pH and ionic strength.

-

Calculation of Kₛₒ: The solubility product is calculated using the activities of the ions at equilibrium according to the dissolution reaction: Fe₃(AsO₄)₂(s) ⇌ 3Fe²⁺(aq) + 2AsO₄³⁻(aq) Kₛₒ = {Fe²⁺}³{AsO₄³⁻}²

Acid-Solution Calorimetry for Enthalpy of Formation (ΔH°f)

Acid-solution calorimetry is a powerful technique for determining the enthalpy of formation of minerals that are soluble in strong acids. The enthalpy of formation is determined by measuring the heat of dissolution of the mineral and its constituent oxides in a common solvent.

Conceptual Workflow for Acid-Solution Calorimetry:

Experimental Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a calibration experiment, typically involving the dissolution of a known amount of a substance with a well-established heat of solution (e.g., KCl in water or THAM in HCl).

-

Sample Dissolution: A precisely weighed sample of the this compound is dropped into the solvent (e.g., 5 M HCl) within the calorimeter, and the resulting temperature change is measured.

-

Constituent Oxide Dissolution: The same procedure is repeated for the constituent oxides (e.g., FeO and As₂O₅) in the same solvent.

-

Hess's Law Calculation: The enthalpy of formation of this compound from its constituent oxides is calculated using Hess's Law, based on the measured heats of dissolution. The standard enthalpy of formation of this compound can then be calculated using the known standard enthalpies of formation of the constituent oxides.

Relaxation Calorimetry for Heat Capacity (C_p_)

Relaxation calorimetry is used to measure the heat capacity of small samples over a wide range of temperatures. This technique is particularly useful for determining the standard molar entropy (S°) through integration of the heat capacity data from low temperatures.

Principle of Relaxation Calorimetry:

The sample is weakly thermally linked to a heat sink at a constant temperature. A known amount of heat is applied to the sample, causing its temperature to rise. When the heat source is turned off, the sample cools back down to the temperature of the heat sink. The rate of this temperature decay is related to the heat capacity of the sample.

Experimental Steps:

-

Sample Mounting: A small, well-characterized sample of this compound is mounted on a sample platform with a heater and a thermometer.

-

Thermal Linking: The sample platform is connected to a heat sink by a weak thermal link (e.g., fine wires).

-

Measurement Cycle: The system is placed in a high-vacuum environment to minimize heat loss through convection. A heat pulse is applied to the sample, and the temperature rise and subsequent decay are recorded.

-

Data Analysis: The heat capacity is calculated from the time constant of the exponential temperature decay and the thermal conductance of the link.

-

Entropy Calculation: The standard molar entropy is determined by integrating the heat capacity data from near absolute zero to the standard temperature of 298.15 K, applying the third law of thermodynamics.

Conclusion

The thermodynamic properties of this compound are fundamental to understanding its behavior in a variety of chemical and biological systems. While a solubility product for symplesite has been experimentally determined, providing a basis for calculating its Gibbs free energy of formation, a complete and consistent dataset for both anhydrous and hydrated forms, particularly for enthalpy of formation, entropy, and heat capacity, remains an area for further research. The experimental protocols outlined in this guide provide a foundation for future studies aimed at refining and expanding our knowledge of the thermodynamics of this important arsenic-bearing mineral. Such data are critical for the development of accurate predictive models for environmental and health applications.

References

The Crystalline Architecture of Ferrous Arsenate: A Technical Guide for Researchers and Drug Development Professionals

Introduction